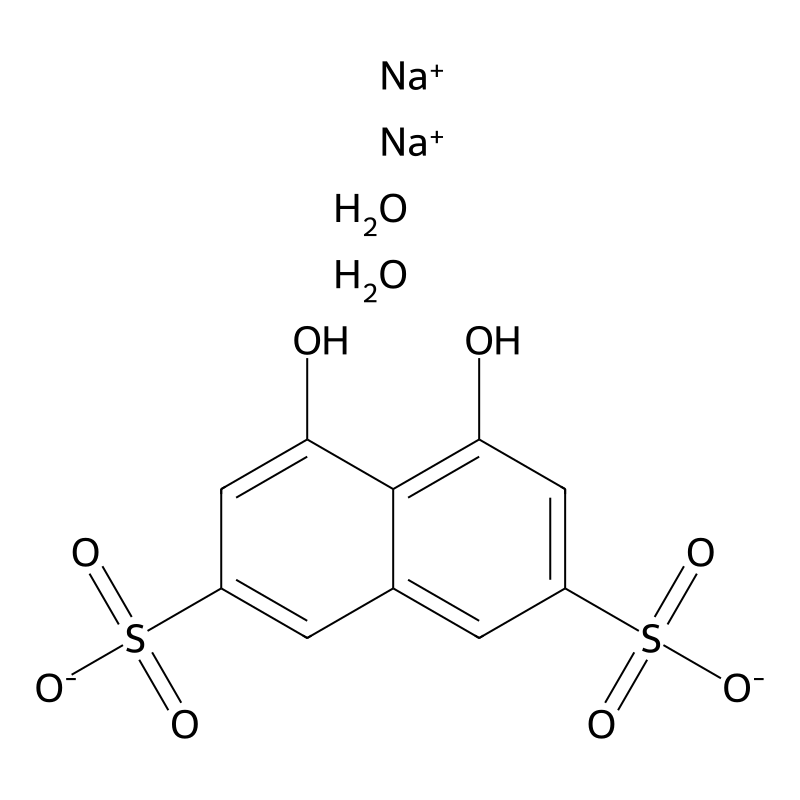Chromotropic acid disodium salt dihydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Analytical Chemistry
- Complexometric Titration: Chromotropic acid disodium salt dihydrate forms stable complexes with certain metal ions, including aluminum, calcium, and barium. This property allows its use in complexometric titration for the determination of these metals []. The indicator changes color depending on the presence of the free metal ion in solution, allowing for the quantification of the metal concentration.
Biochemistry
- Protein and Enzyme Assays: Chromotropic acid disodium salt dihydrate can interact with proteins and enzymes, affecting their activity or structure. This property is utilized in various biochemical assays, such as the measurement of protein concentration or enzyme activity [, ]. For instance, it can be used to precipitate proteins, allowing for their subsequent quantification.
Material Science
- Synthesis of Functional Materials: Chromotropic acid disodium salt dihydrate can be employed as a precursor or building block in the synthesis of various functional materials. For example, it can be used to prepare metal-organic frameworks (MOFs) with specific properties for applications in gas adsorption, catalysis, and sensing [].
Molecular Structure Analysis
The molecular structure of chromotropic acid disodium salt dihydrate consists of a naphthalene core with hydroxyl groups at positions 4 and 5, and sulfonate groups (SO3Na) at positions 2 and 7 []. The presence of these charged groups makes it a water-soluble molecule []. The dihydrate part indicates the presence of two water molecules associated with each molecule of the salt [].
Here are some key features of the structure:
- Aromatic rings: The naphthalene core provides aromatic character, contributing to stability and influencing reactivity.
- Hydroxyl groups: These groups can participate in hydrogen bonding, influencing solubility and potential interactions with other molecules.
- Sulfonate groups: These negatively charged groups make the molecule highly water-soluble and can be involved in ionic interactions.
Chemical Reactions Analysis
Synthesis
Reactions in analytical chemistry
Chromotropic acid disodium salt dihydrate forms colored complexes with various analytes, allowing for their detection and quantification through colorimetric analysis []. The specific reaction mechanisms depend on the analyte being analyzed. For example, it reacts with dipyrone (an analgesic drug) to form a violet-colored complex [].
(Equation) Balanced chemical equation for the reaction with dipyrone is not available in the public domain due to the complexity of the interaction.
Decomposition
Information on the thermal decomposition behavior of chromotropic acid disodium salt dihydrate is limited in scientific publications. It is likely to decompose upon heating, releasing sulfur oxides and other products.
Physical And Chemical Properties Analysis
Chromotropic acid disodium salt dihydrate does not have a known biological function. Its mechanism of action in analytical chemistry involves complex formation with specific analytes. The aromatic structure and charged groups likely play a role in these interactions, but detailed mechanistic studies are not available in open-source scientific literature.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 45 of 46 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant







